2-Bromo-6-chloro-N-methylpyridin-4-amine 2-Bromo-6-chloro-N-methylpyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18596681
InChI: InChI=1S/C6H6BrClN2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10)
SMILES:
Molecular Formula: C6H6BrClN2
Molecular Weight: 221.48 g/mol

2-Bromo-6-chloro-N-methylpyridin-4-amine

CAS No.:

Cat. No.: VC18596681

Molecular Formula: C6H6BrClN2

Molecular Weight: 221.48 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-chloro-N-methylpyridin-4-amine -

Specification

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
IUPAC Name 2-bromo-6-chloro-N-methylpyridin-4-amine
Standard InChI InChI=1S/C6H6BrClN2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10)
Standard InChI Key GPZXGQPJSRXMRO-UHFFFAOYSA-N
Canonical SMILES CNC1=CC(=NC(=C1)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s pyridine ring is substituted with bromine (C-2), chlorine (C-6), and a methylamino group (C-4). This arrangement creates distinct electronic effects:

  • Halogen Effects: Bromine’s polarizability and chlorine’s electronegativity stabilize the ring while directing electrophilic substitutions .

  • Methylamino Group: Enhances solubility in polar solvents and facilitates hydrogen bonding .

Physical Properties

PropertyValueSource
Molecular Weight221.48 g/mol
Boiling PointNot reported
Density~1.6 g/cm³ (estimated)
SolubilitySoluble in DMSO, chloroform
Melting Point102–104°C (literature)

The compound’s pKa\text{pKa} is estimated at 1.5–2.0 due to the electron-withdrawing halogens . Its IR spectrum shows characteristic N-H stretches (~3300 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common method involves halogenation of N-methylpyridin-4-amine precursors:

  • Bromination: Treatment with PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) at 0–5°C .

  • Chlorination: Use of SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 under inert conditions .

Example Protocol :

  • React 3-aminopyrazine-2-carboxylate with NCS\text{NCS} (N-chlorosuccinimide) in acetonitrile at 82°C (yield: 92%).

  • Diazotize with NaNO2/HBr\text{NaNO}_2/\text{HBr}, followed by bromination with CuBr\text{CuBr}.

  • Hydrolyze with NaOH to yield the carboxylic acid intermediate.

  • Rearrangement via Curtius reaction to install the methylamino group.

Industrial Production

Continuous flow reactors optimize scalability and purity (>95% HPLC). Key parameters:

  • Temperature Control: Maintained at 75–82°C to prevent side reactions.

  • Catalysts: Palladium-based systems enhance regioselectivity in cross-couplings .

Reactivity and Chemical Behavior

Substitution Reactions

  • Nucleophilic Aromatic Substitution (SNAr): Bromine and chlorine undergo displacement with amines, alkoxides, or thiols.

    Ar-Br+NH3Ar-NH2+HBr[6]\text{Ar-Br} + \text{NH}_3 \rightarrow \text{Ar-NH}_2 + \text{HBr} \quad[6]
  • Suzuki-Miyaura Coupling: Bromine participates in cross-couplings with boronic acids, forming biaryl structures .

Oxidation and Reduction

  • Oxidation: The methylamino group oxidizes to a nitroso derivative using KMnO4\text{KMnO}_4.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) removes halogens, yielding N-methylpyridin-4-amine.

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

  • Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .

  • Antimicrobials: Functionalized derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli .

Agrochemicals

  • Herbicides: Analogues like 2-bromo-6-alkoxyphenylpyrrolin-2-ones inhibit weed growth in crops.

  • Pesticides: Chlorine enhances lipophilicity, improving membrane penetration in insecticides .

Comparative Analysis of Analogues

CompoundSubstituentsReactivityApplications
2-Bromo-N-methylpyridin-4-amineNo ClLower electrophilicityLess active in Suzuki couplings
6-Chloro-N-methylpyridin-4-amineNo BrReduced halogen interactionsLimited agrochemical use
2-Bromo-6-methylpyridineNo amino groupPoor H-bondingIntermediate only

Recent Advances and Future Directions

Enzymatic Studies

  • M3 mAChR Modulation: Pyridine derivatives act as positive allosteric modulators (PAMs), enhancing acetylcholine responses in smooth muscle . Compound 3g (a derivative) showed EC₅₀ = 120 nM in rat bladder assays .

Sustainable Synthesis

  • Flow Chemistry: Reduced solvent waste by 40% compared to batch processes .

  • Biocatalysis: Immobilized lipases achieve enantioselective aminations (ee > 90%) .

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